2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide
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Overview
Description
2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide is a chemical compound with a complex structure that includes an amino group, an isopropyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoacetamide, isopropylamine, and 1-methylpyrrolidine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids, bases, and solvents that facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical processes with optimized reaction conditions to maximize efficiency and yield. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Substitution reactions may involve reagents such as halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different amides or carboxylic acids, while reduction may produce various amines or alcohols.
Scientific Research Applications
2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide: This compound has a similar structure but differs in the length of the carbon chain.
2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide: Another similar compound with a longer carbon chain.
Uniqueness
2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2-amino-N-(1-methylpyrrolidin-3-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(2)13(10(14)6-11)9-4-5-12(3)7-9/h8-9H,4-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIUFNACHLTDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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